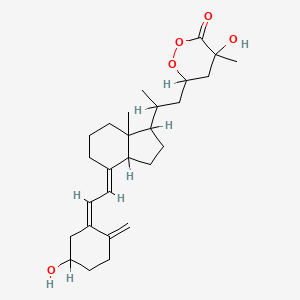
25-Hydroxycholecalciferol 23,26-peroxylactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“25-Hydroxycholecalciferol 23,26-peroxylactone” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and dioxanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “25-Hydroxycholecalciferol 23,26-peroxylactone” typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
- Formation of the cyclohexylidene and indenylidene intermediates through aldol condensation reactions.
- Coupling of these intermediates using a suitable linker, such as a propyl chain.
- Introduction of the dioxanone ring through cyclization reactions.
- Final functionalization steps to introduce hydroxyl and methylene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“25-Hydroxycholecalciferol 23,26-peroxylactone” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methylene groups can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methylene groups may yield alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple functional groups may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “25-Hydroxycholecalciferol 23,26-peroxylactone” depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-2-one
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-4-one
Uniqueness
The uniqueness of “25-Hydroxycholecalciferol 23,26-peroxylactone” lies in its specific arrangement of functional groups and the resulting chemical properties. This compound’s unique structure may confer specific reactivity and biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
84070-69-9 |
|---|---|
Fórmula molecular |
C27H40O5 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one |
InChI |
InChI=1S/C27H40O5/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)32-31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9- |
Clave InChI |
DBDDUVJJIVBQPI-WWBRWCDLSA-N |
SMILES |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
SMILES isomérico |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |
SMILES canónico |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Sinónimos |
25(OH)D3-POL 25-hydroxycholecalciferol 23,26-peroxylactone 25-hydroxyvitamin D3-26,23-peroxylactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















